molecular formula C12H18N4OS B4896049 3-piperidin-1-yl-5-pyrrolidin-1-yl-1,2,6-thiadiazin-4-one

3-piperidin-1-yl-5-pyrrolidin-1-yl-1,2,6-thiadiazin-4-one

Cat. No.: B4896049
M. Wt: 266.37 g/mol
InChI Key: IVFPDZWYKHWDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-piperidin-1-yl-5-pyrrolidin-1-yl-1,2,6-thiadiazin-4-one is a heterocyclic compound that contains piperidine, pyrrolidine, and thiadiazine rings

Preparation Methods

The synthesis of 3-piperidin-1-yl-5-pyrrolidin-1-yl-1,2,6-thiadiazin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a piperidine derivative, followed by the introduction of a pyrrolidine moiety, and finally, the formation of the thiadiazine ring through cyclization reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

3-piperidin-1-yl-5-pyrrolidin-1-yl-1,2,6-thiadiazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine and pyrrolidine rings, leading to the formation of various substituted derivatives.

    Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Scientific Research Applications

3-piperidin-1-yl-5-pyrrolidin-1-yl-1,2,6-thiadiazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-piperidin-1-yl-5-pyrrolidin-1-yl-1,2,6-thiadiazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-piperidin-1-yl-5-pyrrolidin-1-yl-1,2,6-thiadiazin-4-one can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring and have similar chemical properties.

    Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and exhibit similar reactivity.

    Thiadiazine derivatives: These compounds have the thiadiazine ring and share some chemical and biological properties.

The uniqueness of this compound lies in the combination of these three rings, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-piperidin-1-yl-5-pyrrolidin-1-yl-1,2,6-thiadiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c17-10-11(15-6-2-1-3-7-15)13-18-14-12(10)16-8-4-5-9-16/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFPDZWYKHWDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NSN=C(C2=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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